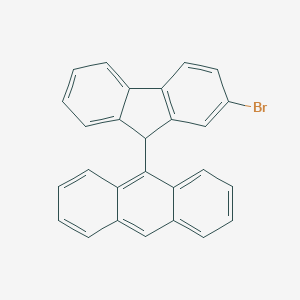
9-(2-Bromo-9H-fluoren-9-yl)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2-Bromo-9H-fluoren-9-yl)anthracene is a chemical compound with the molecular formula C27H17Br It is a derivative of anthracene and fluorene, where a bromine atom is attached to the fluorene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Bromo-9H-fluoren-9-yl)anthracene typically involves the bromination of 9H-fluorene followed by its coupling with anthracene. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an organic solvent such as chloroform or dichloromethane, under reflux conditions. The brominated fluorene is then coupled with anthracene using a palladium-catalyzed Suzuki coupling reaction, where a boronic acid derivative of anthracene is used .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
9-(2-Bromo-9H-fluoren-9-yl)anthracene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding fluorenone derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are employed in organic solvents like toluene or ethanol.
Major Products Formed
Substitution: Products include various substituted anthracene derivatives.
Oxidation: Major products are fluorenone derivatives.
Coupling: Complex polycyclic aromatic hydrocarbons are formed.
Aplicaciones Científicas De Investigación
9-(2-Bromo-9H-fluoren-9-yl)anthracene has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) due to its excellent photophysical properties.
Materials Science:
Chemical Research: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Mecanismo De Acción
The mechanism of action of 9-(2-Bromo-9H-fluoren-9-yl)anthracene in its applications involves its ability to participate in π-π stacking interactions and its electronic properties. In OLEDs, the compound acts as a host material, facilitating efficient energy transfer and emission of light. The bromine atom can also influence the electronic properties of the molecule, making it suitable for various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
9-Bromoanthracene: Similar in structure but lacks the fluorene moiety.
2-Bromo-9-fluorenone: Contains a carbonyl group, making it more reactive in certain chemical reactions.
9-(9H-Fluoren-9-yl)anthracene: Lacks the bromine atom, affecting its reactivity and applications.
Uniqueness
9-(2-Bromo-9H-fluoren-9-yl)anthracene is unique due to the presence of both anthracene and fluorene moieties, along with a bromine atom. This combination imparts distinct electronic and structural properties, making it valuable in specialized applications such as OLEDs and advanced materials research .
Propiedades
Fórmula molecular |
C27H17Br |
|---|---|
Peso molecular |
421.3 g/mol |
Nombre IUPAC |
9-(2-bromo-9H-fluoren-9-yl)anthracene |
InChI |
InChI=1S/C27H17Br/c28-19-13-14-23-22-11-5-6-12-24(22)27(25(23)16-19)26-20-9-3-1-7-17(20)15-18-8-2-4-10-21(18)26/h1-16,27H |
Clave InChI |
JJUCSPHMBORNMX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4C5=CC=CC=C5C6=C4C=C(C=C6)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-3-oxa-5-azatricyclo[8.4.0.0,2,6]tetradeca-1(14),2(6),4,10,12-pentaen-7-amine](/img/structure/B13151148.png)
![7-(Trifluoromethyl)benzo[b]thiophen-3-amine](/img/structure/B13151159.png)
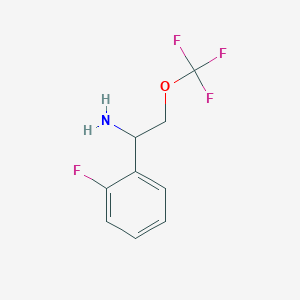

![1-Cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13151169.png)
![N-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-YL]methyl}cyclopentanamine](/img/structure/B13151170.png)


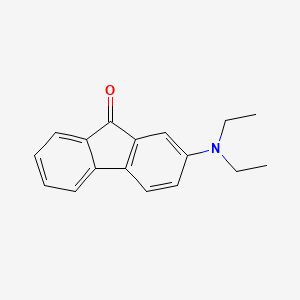
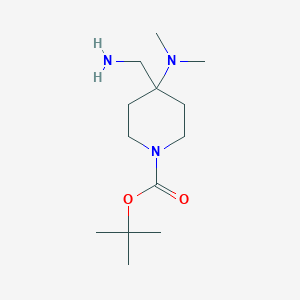
![3-Phenyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13151205.png)
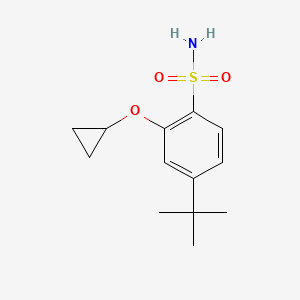
![4-Amino-2-{2-azabicyclo[2.1.1]hexan-5-yl}-3-methylbutan-2-ol](/img/structure/B13151214.png)
![Dichloro[4,4'-[1,5-pentanediylbis(oxy)]bis[benzenecarboximidamide]]platinum](/img/structure/B13151216.png)
